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molecular formula C8H15NO4 B8573336 6-[(Carboxymethyl)amino]hexanoic acid CAS No. 90159-86-7

6-[(Carboxymethyl)amino]hexanoic acid

Cat. No. B8573336
M. Wt: 189.21 g/mol
InChI Key: TUOBABBAWKYTHA-UHFFFAOYSA-N
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Patent
US05869527

Procedure details

In this reaction scheme, methyl 6-bromohexanoate is alkylated with methyl glycine in the presence of sodium hydride to afford the 6-[(carboxymethyl)amino]hexanoic acid. Treatment of 6-[(carboxymethyl)amino]hexanoic acid with sodium hydroxide affords the corresponding 6-[(carboxymethyl)amino]hexanoic acid disodium salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=[O:8].C[NH:12][CH2:13][C:14]([OH:16])=[O:15].[H-].[Na+]>>[C:14]([CH2:13][NH:12][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CNCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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